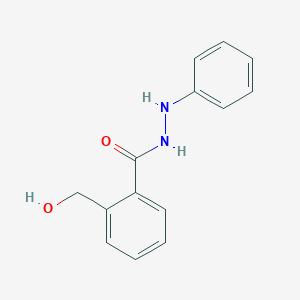![molecular formula C9H10ClN3 B171379 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile CAS No. 151414-95-8](/img/structure/B171379.png)
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the inhibition of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then enter the nucleus and regulate gene expression. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can block the activation of STATs and reduce the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activation of JAK enzymes and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile in lab experiments include its specificity for JAK enzymes and its potential use in the development of new drugs for autoimmune diseases. However, there are also limitations to using this compound, such as its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for the research and development of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile. These include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
2. Development of new JAK inhibitors based on the structure of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile.
3. Investigation of the potential use of this compound in the treatment of other autoimmune diseases.
4. Studies on the combination of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile with other drugs for the treatment of autoimmune diseases.
5. Development of new formulations and delivery methods for this compound to improve its efficacy and safety.
Conclusion:
In conclusion, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a promising compound for the treatment of autoimmune diseases. Its specificity for JAK enzymes and its potential use in the development of new drugs make it an attractive target for scientific research. However, further studies are needed to fully understand its pharmacokinetics, pharmacodynamics, and potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the reaction of 2-chloro-3-cyanopyridine with 2-amino-2-methyl-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 100-110°C and the product is obtained in high yield.
Applications De Recherche Scientifique
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been extensively studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a JAK inhibitor and blocks the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and suppress the immune system, which is beneficial in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
151414-95-8 |
|---|---|
Nom du produit |
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile |
Formule moléculaire |
C9H10ClN3 |
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
2-[(2-chloropyridin-3-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H10ClN3/c1-9(2,6-11)13-7-4-3-5-12-8(7)10/h3-5,13H,1-2H3 |
Clé InChI |
ALYIXYJFIHMYDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
SMILES canonique |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
Synonymes |
2-(2-Chloro-pyridin-3-ylamino)-2-methyl-propionitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
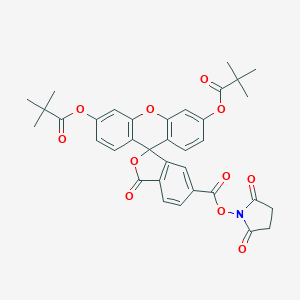
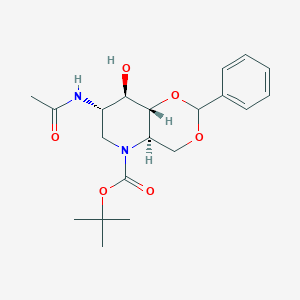
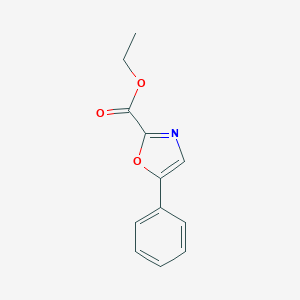
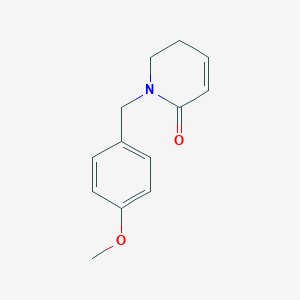
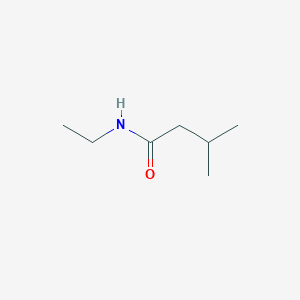
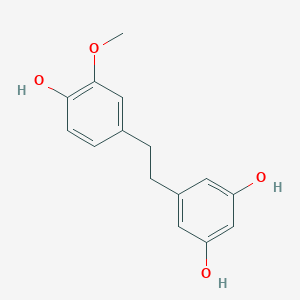

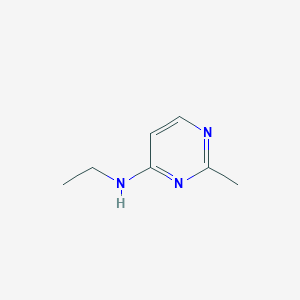
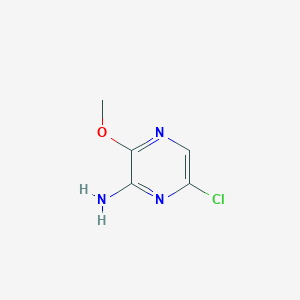
![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)
